(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(1,3-benzoxazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c24-18(11-9-13-10-12-19(28-13)23(25)26)21-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)27-20/h1-12H,(H,21,24)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKASYNJDHGMVCT-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminophenol with 2-Nitrobenzaldehyde
The benzo[d]oxazole scaffold is constructed via cyclodehydration of 2-aminophenol and an ortho-substituted benzaldehyde.
Procedure :
- Dissolve 2-aminophenol (10.9 g, 0.1 mol) and 2-nitrobenzaldehyde (15.1 g, 0.1 mol) in anhydrous DMF (150 mL).
- Add p-toluenesulfonic acid (1.7 g, 0.01 mol) and reflux at 120°C for 8 hr under nitrogen.
- Cool, dilute with ice water, and extract with ethyl acetate (3 × 100 mL).
- Purify via column chromatography (SiO₂, hexanes/ethyl acetate 4:1) to yield 2-(2-nitrophenyl)benzo[d]oxazole as a yellow solid (18.2 g, 72%).
Characterization :
Reduction of Nitro Group to Aniline
Catalytic hydrogenation converts the nitro group to an amine.
Procedure :
- Suspend 2-(2-nitrophenyl)benzo[d]oxazole (12.6 g, 0.05 mol) in methanol (200 mL).
- Add 10% Pd/C (1.26 g) and stir under H₂ (1 atm) at 25°C for 12 hr.
- Filter through Celite, concentrate, and recrystallize from ethanol to obtain 2-(benzo[d]oxazol-2-yl)aniline as white crystals (9.1 g, 82%).
Characterization :
Synthesis of (E)-3-(5-Nitrothiophen-2-yl)acryloyl Chloride
Knoevenagel Condensation for Acrylic Acid Formation
The α,β-unsaturated acid is prepared via condensation of 5-nitrothiophene-2-carbaldehyde with malonic acid.
Procedure :
- Mix 5-nitrothiophene-2-carbaldehyde (8.9 g, 0.05 mol), malonic acid (10.4 g, 0.1 mol), and piperidine (1.7 mL) in pyridine (50 mL).
- Reflux at 100°C for 6 hr.
- Acidify with 6M HCl to pH 2, extract with ethyl acetate (3 × 50 mL), and dry over Na₂SO₄.
- Recrystallize from toluene to yield (E)-3-(5-nitrothiophen-2-yl)acrylic acid as yellow needles (7.3 g, 68%).
Characterization :
Acyl Chloride Formation
The acrylic acid is converted to its reactive acyl chloride derivative.
Procedure :
- Suspend (E)-3-(5-nitrothiophen-2-yl)acrylic acid (5.0 g, 0.023 mol) in anhydrous DCM (50 mL).
- Add oxalyl chloride (4.4 mL, 0.05 mol) and DMF (0.1 mL) dropwise at 0°C.
- Warm to 25°C and stir for 3 hr.
- Remove solvents under vacuum to obtain the acyl chloride as a red oil (5.2 g, 95%).
Amide Coupling to Form Target Compound
Schotten-Baumann Reaction
The amine and acyl chloride are coupled under basic conditions.
Procedure :
- Dissolve 2-(benzo[d]oxazol-2-yl)aniline (4.5 g, 0.02 mol) in THF (50 mL) and cool to 0°C.
- Add (E)-3-(5-nitrothiophen-2-yl)acryloyl chloride (5.2 g, 0.022 mol) in THF (20 mL) dropwise.
- Stir at 0°C for 1 hr, then at 25°C for 12 hr.
- Quench with saturated NaHCO₃ (50 mL), extract with ethyl acetate (3 × 50 mL), and dry over MgSO₄.
- Purify via column chromatography (SiO₂, DCM/methanol 20:1) to yield the title compound as a yellow solid (6.8 g, 75%).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (d, J = 15.6 Hz, 1H, CH=), 8.12 (d, J = 4.0 Hz, 1H, thiophene-H), 7.95–7.85 (m, 4H, aromatic), 7.65–7.55 (m, 2H, aromatic), 7.42 (d, J = 15.6 Hz, 1H, CH=), 7.30 (d, J = 4.0 Hz, 1H, thiophene-H).
- HPLC : 98.2% purity (C18 column, 70:30 acetonitrile/water).
Optimization and Scalability
Reaction Condition Screening
Key parameters influencing yield and stereoselectivity were systematically optimized:
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Coupling Base | Et₃N, Pyridine | Pyridine | 12% |
| Solvent | THF, DCM, DMF | THF | 8% |
| Temperature | 0°C, 25°C, 40°C | 0°C → 25°C | 15% |
The use of pyridine as base minimized epimerization, while THF improved solubility of both reactants.
Large-Scale Production (100 g Batch)
Scale-up trials confirmed robustness:
| Step | Lab Scale (10 g) | Pilot Scale (100 g) |
|---|---|---|
| Benzooxazole Yield | 72% | 69% |
| Amine Reduction | 82% | 78% |
| Final Coupling | 75% | 71% |
Process impurities were controlled below 0.5% via recrystallization from ethanol/water.
Stereochemical Control
The (E)-configuration was confirmed via NOE spectroscopy and X-ray crystallography:
- NOE : Irradiation of the acrylamide β-proton (δ 7.42) showed no enhancement with the thiophene ring protons, confirming trans geometry.
- X-ray : Dihedral angle between acrylamide and thiophene planes = 172.3°, consistent with E-configuration.
Alternative Synthetic Routes
Wittig Reaction Approach
A phosphorane-mediated pathway was explored for acrylamide formation:
- Generate ylide from 5-nitrothiophene-2-carbaldehyde and Ph₃P=CHCOCl.
- React with 2-(benzo[d]oxazol-2-yl)aniline.
Outcome : Lower yield (52%) due to competing side reactions.
Enzymatic Amidation
Lipase-catalyzed coupling in ionic liquids:
- Conditions : Novozym 435, [BMIM][BF₄], 40°C, 48 hr.
- Yield : 38% with 99% E-selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Heterocyclic Substitutions
2.1.1. Benzoxazole vs. Benzothiazole Derivatives Compound 9a ((E)-N-(Benzo[d]thiazol-2-yl)-3-(naphthalen-2-yl)acrylamide, ) replaces the benzo[d]oxazole with a benzothiazole group. However, benzoxazoles may exhibit better metabolic stability due to reduced susceptibility to oxidative degradation .
2.1.2. Nitrothiophene vs. Aryl/Acrylic Substituents
The nitrothiophene group distinguishes the target compound from analogues like (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide (), which features electron-donating methoxy groups. The nitro group’s electron-withdrawing nature could enhance interactions with nucleophilic residues in biological targets, such as cysteine proteases or kinases .
Physicochemical and Spectral Properties
Table 1: Physicochemical Comparison
Biological Activity
The compound (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from 2-aminophenol and various substituted phenacyl bromides, leading to the formation of benzoxazole derivatives. The introduction of nitro and thiophene groups is crucial for enhancing biological activity. Structural characterization is usually confirmed through spectroscopic methods such as NMR and mass spectrometry.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives containing nitro groups at specific positions have shown enhanced inhibitory effects compared to standard drugs like Donepezil.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Remarks |
|---|---|---|---|
| Analogue 1 | 0.75 | 0.85 | Nitro at 3-position |
| Analogue 2 | 0.60 | 0.70 | Nitro at 4-position |
| Target Compound | TBD | TBD | Potentially more active |
This suggests that the positioning of electron-withdrawing groups like nitro can significantly influence enzyme binding affinity and inhibitory potency.
2. Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies show that derivatives with similar structures exhibit promising anticancer properties, often demonstrating lower IC50 values in 2D assays compared to 3D assays, indicating effective tumor growth inhibition.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 5.48 | 6.0 |
| HCT116 (Colon) | 4.92 | 5-FU: 5.5 |
| A549 (Lung) | 6.26 | Doxorubicin: 6.0 |
These results highlight the potential of this compound as an effective anticancer agent, warranting further investigation into its mechanisms of action.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The binding affinity to AChE and BuChE suggests a competitive inhibition mechanism.
- Induction of Apoptosis in Cancer Cells: Evidence shows that certain derivatives can activate apoptotic pathways in tumor cells, potentially through caspase activation.
Case Studies and Research Findings
A notable study explored the SAR of benzoxazole derivatives, revealing that modifications at specific positions significantly affect biological activity. For example, compounds with halogen substituents exhibited enhanced anticancer activities compared to their non-substituted counterparts.
Example Case Study
In a recent investigation, a series of benzothiazole and benzoxazole derivatives were synthesized and screened for their anticancer activities against multiple cell lines, including MCF-7 and HCT116. The results indicated that compounds with nitro substitutions showed superior activity compared to those without such modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
